Bornyl isobutyrate

Description

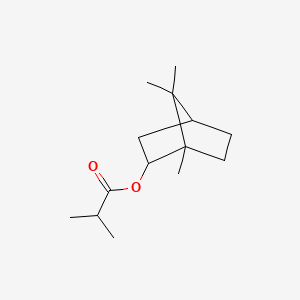

Structure

3D Structure

Properties

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h9-11H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKIAJBQOUBNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CC2CCC1(C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868918 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85586-66-9 | |

| Record name | endo-(-)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085586669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endo-(-)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies for Bornyl Isobutyrate

Established Synthetic Routes and Methodological Advancements

The formation of the ester linkage between the bulky bicyclic alcohol, borneol, and isobutyric acid is the cornerstone of bornyl isobutyrate synthesis. Methodologies have evolved to enhance yield, purity, and efficiency.

Esterification Methodologies for Isobutyric Acid and Borneol Derivatives

The most direct method for synthesizing this compound is the Fischer-Speier esterification, which involves reacting borneol with isobutyric acid in the presence of an acid catalyst. nih.govresearchgate.net This equilibrium-driven process often requires the removal of water to shift the reaction towards the product. Variations of this method include the use of more reactive acylating agents like isobutyric anhydride (B1165640) or isobutyryl chloride. kyoto-u.ac.jptcichemicals.com When using an anhydride, the reaction with borneol can be catalyzed by a base such as pyridine. nih.gov

Transesterification offers an alternative route, where an existing ester, such as methyl isobutyrate, reacts with borneol to form this compound. core.ac.uk This method can be advantageous under certain conditions and may be catalyzed by either acids or bases. Another approach involves a two-stage one-pot process starting from isobornyl acetate (B1210297), which is first converted to isoborneol (B83184) via transesterification with methanol, followed by a subsequent transesterification with a suitable isobutyrate ester. nih.gov

Catalytic Approaches in this compound Synthesis (e.g., Lewis Acid Catalysis)

Catalysis is crucial in overcoming the activation energy of the esterification reaction. While traditional Brønsted acids like sulfuric acid are effective, research has explored heterogeneous and more selective catalysts. researchgate.netnih.gov Lewis acids, which are electron-pair acceptors, have been shown to be effective catalysts for esterification and transesterification reactions. clockss.orgorganic-chemistry.org They activate the carbonyl group of the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack by the alcohol. clockss.orgorganic-chemistry.org

One study reported the use of a nanometer solid superacid, S₂O₈²⁻/ZrO₂, for the synthesis of various borneol and isoborneol esters, including the isobutyrate derivative. google.com This catalytic system demonstrated good selectivity and achieved yields ranging from 42% to 98%. google.com The use of solid acid catalysts simplifies product purification as the catalyst can be easily removed by filtration.

Table 1: Comparison of Catalytic Systems in Ester Synthesis

| Catalyst Type | Example | Role in Reaction | Advantages |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen of the acid, increasing its electrophilicity. researchgate.net | Readily available, inexpensive. |

| Lewis Acid | Aluminum Triflate, S₂O₈²⁻/ZrO₂ | Activates the carbonyl group by accepting an electron pair. clockss.orggoogle.com | Can be highly selective, includes solid catalysts for easy separation. organic-chemistry.orggoogle.com |

| Base Catalyst | Pyridine | Used with acid anhydrides to facilitate the reaction. nih.gov | Effective for reactions with more reactive acylating agents. |

| Enzyme | Lipase (B570770) (e.g., Novozym 435) | Provides a stereoselective environment for the reaction. researchgate.netscielo.br | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com |

Novel Synthetic Reagents and Reaction Conditions

To improve reaction rates and yields under milder conditions, novel reagents have been investigated. Coupling reagents, commonly used in peptide synthesis, can be applied to ester synthesis. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification of borneol derivatives. organic-chemistry.org Another rapid and mild esterification method utilizes 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent, enabling the synthesis of esters in high yields within minutes. royalholloway.ac.uk

Solvent choice also plays a critical role. While solvent-free systems are preferred for green chemistry applications, the use of inert organic solvents can improve solubility and reaction kinetics. nih.govresearchgate.net In lipase-catalyzed synthesis of butyl isobutyrate, heptane (B126788) was identified as the most effective solvent. researchgate.net

Stereoselective Synthesis of this compound and its Stereoisomers

Borneol exists as two enantiomers, (+)-borneol and (-)-borneol (B1667373), and also has a diastereomer, isoborneol. The synthesis of a specific stereoisomer of this compound requires stereoselective methods to control the configuration at the chiral centers.

Asymmetric Catalysis and Chiral Auxiliary Approaches

Asymmetric synthesis aims to create a specific stereoisomer. This can be achieved using chiral catalysts or by employing a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com Camphor (B46023), the ketone precursor to borneol, and its derivatives are widely used to construct chiral auxiliaries for various asymmetric reactions, such as Morita-Baylis-Hillman reactions and aza-Diels-Alder reactions. researchgate.netumich.edu For instance, a chiral auxiliary derived from (1R)-(+)-camphor was effective in the stereoselective hydrocoupling of its cinnamate (B1238496) esters. nih.gov While not directly applied to this compound synthesis in the reviewed literature, these examples demonstrate the principle of using camphor-derived structures to control stereoselectivity. nih.govumich.edu

Enzymes are highly efficient asymmetric catalysts. Lipases and esterases have been extensively studied for the kinetic resolution of racemic mixtures of borneol and its esters. d-nb.inforesearchgate.net Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Enantioselective and Diastereoselective Control in Synthesis

Enzymatic kinetic resolution has proven to be a powerful tool for achieving high enantioselectivity in the synthesis of bornyl and isobornyl esters. d-nb.info Studies have shown that certain enzymes exhibit remarkable selectivity for specific stereoisomers. For example, Esterase B (EstB) from Burkholderia gladioli and Esterase C (EstC) from Rhodococcus rhodochrous showed outstanding enantioselectivity (E > 100) in the hydrolysis of the butyryl esters of isoborneol and borneol, respectively. d-nb.inforesearchgate.net

Interestingly, the selectivity was found to be dependent on the acyl chain length, with butyrate (B1204436) esters showing higher enantioselectivity compared to acetates. d-nb.info This allows for the targeted production of optically pure monoterpenols, which can then be esterified to yield enantiomerically pure this compound. Lipase-catalyzed esterification of isobutyric acid has been studied, and the kinetics often follow a Ping-Pong Bi-Bi mechanism, though inhibition by the acid substrate can occur. researchgate.netnih.gov

Table 2: Enzymatic Kinetic Resolution of Bornyl and Isobornyl Butyrates

| Enzyme | Substrate | Selectivity | Enantioselectivity (E-value) | Finding | Reference |

|---|---|---|---|---|---|

| Esterase B (EstB) | Isobornyl butyrate | High | > 100 | Highly selective for the hydrolysis of (+)-isobornyl butyrate. | d-nb.inforesearchgate.net |

| Esterase C (EstC) | Bornyl butyrate | High | > 100 | Highly selective for the hydrolysis of bornyl butyrate. | d-nb.info |

| Novozym SP 435 | Isobutyric acid + n-butanol | N/A | N/A | Efficient catalyst for butyl isobutyrate synthesis. | researchgate.net |

| Lipases (various) | Racemic norborneol | N/A | N/A | Used for kinetic resolution via hydrolysis of butyrate esters or acetylation. | tandfonline.com |

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a key area of research for exploring and expanding upon the chemical and biological properties of the parent molecule. These strategies involve modifications to the bornane skeleton, variations of the isobutyrate moiety, and the creation of hybrid molecules.

Structural Modifications and Reactivity Studies of the Bornane Skeleton

The bornane skeleton, a rigid bicyclic monoterpene framework, provides a unique scaffold for chemical modification. Alterations to this structure can influence the molecule's steric and electronic properties, thereby affecting its reactivity and biological interactions.

One common approach to modifying the bornane skeleton involves functionalization at various positions. For instance, the camphor-derived 8-hydroxycamphor can be synthesized from (S)-carvone through a multi-step sequence that includes epoxidation and a reductive cyclization. nih.gov This introduces a hydroxyl group at the C8 position, which can then serve as a handle for further derivatization, including esterification to form novel bornane-based esters.

Reactivity studies on the bornane skeleton often focus on how its inherent steric hindrance impacts chemical transformations. The synthesis of sterically hindered isobornyl amide-tethered N-heterocyclic carbene complexes has demonstrated that the significant steric bulk of the isobornyl group is directed towards the metal atom in chelated complexes. researchgate.net This steric influence can lead to different isomeric products, as seen in the formation of monodentate complexes exhibiting E/Z isomerism of the amide bond. researchgate.net

Furthermore, skeletal remodeling strategies aim to construct the broader molecular structure around a pre-existing bornane core. nih.gov This "camphor first" approach has been explored in the total synthesis of natural products featuring bornane subskeletons. nih.gov Such strategies highlight the challenges and opportunities in applying powerful chemical reactions to complex, sterically demanding frameworks like the bornane skeleton.

The table below summarizes key reactions involving the modification of the bornane skeleton.

| Starting Material | Reagents/Conditions | Product | Research Focus |

| (S)-Carvone | 1. Epoxidation 2. Ti(III)-mediated reductive cyclization 3. Brønsted acid | 8-Hydroxycamphor | Synthesis of a functionalized bornane derivative for further modification. nih.gov |

| Isobornyl amide-tethered N-heterocyclic carbene precursor | Pd(allyl)Cl | Monodentate Pd(allyl)Cl complexes | Study of steric effects of the isobornyl group on complex formation and isomerism. researchgate.net |

| Camphor derivative | Multi-step synthesis involving fragment coupling and cyclization | Longiborneol | "Camphor first" total synthesis strategy for natural products with bornane subskeletons. nih.gov |

This table showcases examples of synthetic modifications to the bornane skeleton, providing a foundation for creating diverse this compound derivatives.

Exploration of Isobutyrate Moiety Variations

Varying the isobutyrate portion of this compound offers a direct method to create a library of analogous compounds with potentially different properties. This is typically achieved through the esterification of borneol with a range of carboxylic acids or their derivatives. medcraveonline.com

A general and efficient method for synthesizing borneol esters involves the use of N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. researchgate.net This method has been successfully employed to synthesize a series of borneol esters with high yields (54% to 84%). researchgate.net An alternative, though generally lower-yielding, method utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride, which then reacts with borneol. researchgate.net

The range of carboxylic acids used in these esterifications can be broad, leading to a diverse set of bornyl ester analogs. Examples include esters derived from both simple and complex carboxylic acids. For instance, bornyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ketoprofen (B1673614) have been synthesized to explore their potential as transdermal delivery systems. benthamdirect.combenthamscience.comgoogle.com

The choice of esterification method and the nature of the carboxylic acid are critical factors in determining the final product and yield. Both chemical and enzymatic methods have been reported for the synthesis of ester derivatives from various natural product compounds. medcraveonline.com Enzymatic esterification, often utilizing lipases, presents a milder and sometimes more selective alternative to chemical methods. medcraveonline.com

The following table details the synthesis of various bornyl esters, illustrating the exploration of isobutyrate moiety variations.

| Alcohol | Carboxylic Acid/Derivative | Coupling Agents/Catalyst | Product | Yield (%) |

| Borneol | Various Carboxylic Acids | DIC/DMAP | Borneol Esters | 54-84 |

| Borneol | Various Carboxylic Acids | SOCl₂ | Borneol Esters | 7-44 |

| Borneol | Naproxen | Not specified | Bornyl Naproxenate | Not specified |

| Borneol | Ketoprofen | Not specified | Bornyl Ketoprofenate | Not specified |

This table illustrates the versatility of borneol in forming esters with a wide range of carboxylic acids, leading to a diverse family of compounds analogous to this compound.

Preparation of Hybrid Molecules Incorporating this compound Substructures

The synthesis of hybrid molecules that incorporate the this compound substructure represents a sophisticated strategy to combine its properties with those of other chemical entities. This approach can lead to novel compounds with unique or enhanced functionalities.

One strategy involves the creation of molecules where the bornyl group is attached to a larger, biologically active scaffold. For example, bornyl ester derivatives have been synthesized containing various nitrogen heterocycles. nih.gov The general approach involves a two-step synthesis: first, the reaction of (-)-borneol with a chloro-substituted acid chloride (e.g., 2-chloroacetyl chloride or 3-chloropropanoyl chloride) to form an intermediate chloro-ester. This is followed by a nucleophilic substitution reaction where a nitrogen-containing heterocycle displaces the chloride to yield the final hybrid molecule. nih.gov

Another approach involves linking the bornyl moiety to other pharmacologically relevant molecules. The synthesis of bornyl ester derivatives of NSAIDs is a prime example, where the bornyl group is intended to enhance the transdermal permeation of the parent drug. benthamdirect.combenthamscience.comgoogle.com These hybrid molecules are designed to retain the therapeutic activity of the NSAID while benefiting from the lipophilic nature of the bornyl group.

The development of these hybrid molecules often involves multi-step synthetic routes and requires careful consideration of the reactivity of each component. The structural confirmation of these complex molecules relies heavily on spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry. researchgate.netnih.gov

The table below provides examples of hybrid molecules that feature a bornyl ester substructure.

| Bornyl Intermediate | Reactant | Synthetic Approach | Hybrid Molecule Product |

| (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate | Nitrogen-containing nucleophiles (e.g., 1-methylpiperazine) | Nucleophilic substitution | Borneol esters containing nitrogen heterocycles |

| Borneol | Carboxyl-containing NSAIDs (e.g., ketoprofen, naproxen) | Esterification | Bornyl ester derivatives of NSAIDs |

This table highlights synthetic strategies for creating hybrid molecules that leverage the structural and physicochemical properties of the bornyl moiety in combination with other functional groups or bioactive molecules.

Advanced Spectroscopic and Chromatographic Elucidation of Bornyl Isobutyrate

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural analysis of organic molecules like bornyl isobutyrate. ipb.pt It provides unparalleled insight into the molecular framework, connectivity, and stereochemistry.

Comprehensive 1D and 2D NMR Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Definitive Assignments

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While 1D ¹H and ¹³C spectra provide initial information on chemical shifts and multiplicities, complex molecules with overlapping signals, such as this compound, require more advanced techniques. mdpi.comresearchgate.net

2D NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within the bornyl and isobutyrate moieties. sdsu.eduiranchembook.ir

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking each proton signal to its corresponding carbon. sdsu.eduiranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for connecting the distinct parts of the molecule, such as linking the isobutyrate carbonyl group to the H-2 proton of the bornyl framework, and for assigning quaternary carbons. sdsu.edumdpi-res.com

Studies on the borneol skeleton and its derivatives, such as bornyl acetate (B1210297), provide a strong basis for the assignment of this compound, as the chemical shifts of the bicyclic ring are similarly influenced by the ester group. mdpi.commdpi.comnih.gov The introduction of the isobutyrate group at the C-2 position induces characteristic downfield shifts for the adjacent H-2 proton compared to borneol itself. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on data from related bornyl esters and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.)

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|

| 1 | 48.0 | - | - |

| 2 | 81.0 | 4.8-5.0 | ddd |

| 3 | 37.0 | 1.8-2.0 (endo), 2.3-2.5 (exo) | m |

| 4 | 45.0 | 1.7-1.9 | t |

| 5 | 28.0 | 1.2-1.4 | m |

| 6 | 27.0 | 1.1-1.3 (endo), 1.7-1.9 (exo) | m |

| 7 | 49.0 | - | - |

| 8 | 19.0 | 0.8-0.9 | s |

| 9 | 19.5 | 0.8-0.9 | s |

| 10 | 14.0 | 0.9-1.0 | s |

| 1' (C=O) | 176.0 | - | - |

| 2' (CH) | 34.0 | 2.5-2.7 | septet |

| 3' (CH₃) | 19.0 | 1.1-1.2 | d |

Conformational Analysis and Stereochemical Assignment via NMR Parameters

NMR spectroscopy is a powerful tool for determining the fixed, rigid stereochemistry of the bornyl moiety. magritek.com The distinction between the endo and exo isomers (e.g., borneol vs. isoborneol) is fundamental and readily achieved through NMR. In this compound, the ester group is in the endo position.

Key NMR parameters used for stereochemical and conformational analysis include:

Coupling Constants (J-values): The magnitude of the coupling constant between protons is dependent on the dihedral angle between them, as described by the Karplus equation. These values help to confirm the spatial relationships between protons in the bicyclic ring system.

Nuclear Overhauser Effect (NOE): NOE-based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), detect protons that are close in space, irrespective of whether they are connected through bonds. This is particularly useful for confirming stereochemical assignments, such as the proximity of the C-2 proton to specific protons on the six-membered ring, confirming its endo orientation. longdom.org

For flexible parts of the molecule, such as the isobutyrate group, temperature-dependent NMR studies can provide insight into rotational barriers and preferred conformations. auremn.org.br

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and empirical formula with high confidence. ncfinternational.it This technique is essential for confirming the identity of this compound and distinguishing it from compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. dtic.mil This provides detailed structural information by revealing how the molecule breaks apart. For this compound, the molecular ion ([M]+•) or a protonated molecule ([M+H]+) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of esters is well-characterized and typically involves specific pathways. wpmucdn.com For this compound, key fragmentation pathways would include:

Loss of the Isobutyrate Group: Cleavage of the ester bond can lead to the formation of a bornyl cation.

McLafferty Rearrangement: While less common for this specific structure, rearrangement involving the isobutyrate moiety could occur.

Fragmentation of the Bornyl Ring: The bicyclic bornyl cation is prone to characteristic rearrangements and fragmentations, often leading to a base peak at m/z 95, which is a common feature in the mass spectra of bornyl derivatives like bornyl acetate. nist.gov The loss of the isobutyric acid moiety from the molecular ion is also a prominent fragmentation pathway.

Table 2: Plausible Mass Spectral Fragments for this compound (Based on general fragmentation principles and data from the NIST mass spectrum for this compound) massbank.eumassbank.jp

| m/z | Proposed Fragment | Plausible Origin |

|---|---|---|

| 210 | [M]+• | Molecular Ion |

| 136 | [C₁₀H₁₆]+• | Loss of isobutyric acid |

| 121 | [C₉H₁₃]+ | Fragmentation of the bornyl ring |

| 95 | [C₇H₁₁]+ | Characteristic bornyl fragment |

| 71 | [C₄H₇O]+ | Isobutyryl cation |

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.co When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, allowing for the differentiation of isomers—molecules with the same mass and formula but different structures. nih.govcopernicus.org

This technique would be particularly powerful for analyzing this compound in a complex mixture containing its stereoisomers, such as isothis compound. Although this compound and isothis compound have identical masses, their three-dimensional shapes are different. This difference in shape leads to a different rotationally averaged collision cross-section (CCS) with the drift gas in the ion mobility cell. frontiersin.org Consequently, they would have different drift times in the IMS dimension, allowing them to be separated and individually analyzed by the mass spectrometer. This provides a powerful method for isomer-specific identification and quantification. copernicus.org

Advanced Chromatographic Methodologies for Isolation, Separation, and Purity Assessment

Chromatography is indispensable for the isolation of this compound from natural sources or synthetic reaction mixtures, and for the assessment of its purity. semanticscholar.org Both gas and liquid chromatography are employed, often coupled to a mass spectrometer for definitive peak identification.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. googleapis.com The choice of the stationary phase is critical for achieving separation.

Non-polar columns (e.g., DB-5, HP-5MS) separate compounds primarily based on boiling point.

Polar columns (e.g., wax columns like ZB-WAX) provide different selectivity based on polarity. researchgate.net

Chiral columns are essential for separating the enantiomers of this compound, which is crucial in flavor, fragrance, and pharmacological studies.

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique, particularly for preparative scale isolation or for analyzing less volatile mixtures. mdpi.com

Reversed-phase (RP-HPLC) with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water) can be used for separation and purity analysis. waters.commdpi.com

Normal-phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) could also be employed depending on the sample matrix. waters.com

Purity Assessment: Chromatographic peak purity is a critical parameter. In HPLC, a photodiode array (PDA) detector can be used to assess whether a single chromatographic peak consists of a single component by comparing UV-Vis spectra across the peak. chromatographyonline.com For ultimate confidence, coupling the chromatograph to a mass spectrometer (GC-MS or LC-MS) allows for the confirmation of peak identity and the detection of any co-eluting impurities, even at trace levels. ncfinternational.it

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound, which is frequently a component of essential oils. nih.govbiomedgrid.com The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. sigmaaldrich.com Factors such as the column's stationary phase polarity, temperature programming, and carrier gas flow rate are optimized to achieve separation of individual components in a mixture. iomcworld.comacademicjournals.org For instance, in the analysis of essential oils, a non-polar or semi-polar column is often employed, and the components are identified based on their retention indices (RI) relative to a series of n-alkanes. iomcworld.commdpi.com

High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary separation technique. journaljpri.com Unlike GC, HPLC is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. naukaru.rugoogle.com The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. While less common for a volatile ester like this compound compared to GC, HPLC can be employed, particularly for the analysis of extracts where non-volatile components are also of interest. naukaru.ruresearchgate.net Detection in HPLC is commonly achieved using an ultraviolet (UV) detector, with the wavelength set to maximize the analyte's absorbance. naukaru.rugoogle.com

The analysis of complex mixtures, such as essential oils from various plant species, often reveals the presence of this compound alongside numerous other structurally related terpenes and esters. nih.govmdpi.com The quantitative determination of these components relies on the precise integration of their chromatographic peaks and comparison with calibration standards.

Table 1: Examples of GC and HPLC applications for the analysis of mixtures containing this compound or related compounds.

| Technique | Matrix | Key Analytical Parameters | Relevant Findings | Citations |

|---|---|---|---|---|

| Gas Chromatography (GC) | Essential oil of Cladanthus mixtus | Non-polar (BP-1) and polar (BP-20) capillary columns. Identification by Retention Index (RI) and Mass Spectrometry (MS). | This compound was identified as a minor component (0.1%) in one of the oil samples. | mdpi.comresearchgate.net |

| Reversed-Phase HPLC | Abies sibirica essential oil | Agilent Zorbax XDB, Extend-C18 column with acetonitrile-water or isopropyl alcohol-water mobile phases. UV detection at 210 nm. | This study focused on the separation of bornyl acetate and isobornyl acetate, demonstrating the capability of RP-HPLC for diastereomer separation. | naukaru.ru |

| Gas Chromatography (GC-FID) | Air samples | DB-WAX capillary column (15-m x 0.32-mm i.d.). Desorption with dimethyl formamide:carbon disulfide (1:99). | A method was developed for the analysis of butyl butyrate (B1204436) and isobutyl isobutyrate, showcasing GC-FID's utility in environmental monitoring. | osha.gov |

Hyphenated Techniques (e.g., GC-MS, GC-FID, LC-MS) for Comprehensive Profiling

To achieve unambiguous identification and reliable quantification of this compound in complex samples, chromatography is often coupled with a detector that provides structural information, a practice known as hyphenation. saiflucknow.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile and semi-volatile compounds in essential oils and plant extracts. biomedgrid.comnotulaebotanicae.ro As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. academicjournals.org The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification by comparison with mass spectral libraries (e.g., Wiley, NIST). iomcworld.com The combination of a component's retention index from the GC and its mass spectrum from the MS provides a very high degree of confidence in its identification. mdpi.com

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and highly sensitive technique for the quantification of organic compounds. measurlabs.com After separation on the GC column, the eluting compounds are burned in a hydrogen-air flame. sigmaaldrich.com This process produces ions, generating a current that is proportional to the mass of carbon atoms entering the detector. sigmaaldrich.com GC-FID is particularly valued for its wide linear range and uniform response to hydrocarbons, making it ideal for accurate quantification of components in essential oils. sigmaaldrich.comijcce.ac.ir Often, parallel GC-MS and GC-FID analyses are performed on the same sample: GC-MS for identification and GC-FID for accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. saiflucknow.org This technique is essential for the analysis of compounds that are not suitable for GC, such as non-volatile or thermally unstable molecules. saiflucknow.orgnih.gov For a compound like this compound, LC-MS is less conventional than GC-MS but can be advantageous when analyzing crude extracts that contain a wide polarity range of phytochemicals. researchgate.netplos.org The mobile phase from the LC is introduced into the MS via an interface like electrospray ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact, providing molecular weight information. saiflucknow.org Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation and obtain structural information for confirmation. saiflucknow.orgunimi.it

Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound and Related Compounds.

| Technique | Principle | Primary Application for this compound | Advantages | Citations |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds by GC, followed by ionization and mass analysis for identification. | Definitive identification in complex mixtures like essential oils. | High sensitivity and provides structural information via fragmentation patterns. | biomedgrid.commdpi.comresearchgate.net |

| GC-FID | Separates volatile compounds by GC, followed by combustion in a flame to generate a quantifiable electrical signal. | Accurate quantification of this compound. | Excellent quantitative accuracy, wide linear range, and robust. | nih.govosha.govijcce.ac.ir |

| LC-MS | Separates compounds by HPLC, followed by soft ionization and mass analysis. | Analysis in complex extracts containing non-volatile compounds; confirmation of molecular weight. | Applicable to a broader range of compound polarities and thermal stabilities. | saiflucknow.orgnih.govunimi.it |

Chiral Chromatography for Enantiomeric Separation

Chirality is a key feature of many natural products, including monoterpenoids like borneol, the alcohol precursor to this compound. researchgate.net Since this compound possesses chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological activities and sensory properties. Therefore, the ability to separate and quantify individual stereoisomers is of significant importance.

Chiral chromatography is the technique of choice for separating enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) in either gas or liquid chromatography. These CSPs are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus, separation.

For volatile compounds like bornyl esters, enantioselective gas chromatography (Es-GC) is commonly used. unito.it The CSPs in these GC columns are often based on derivatized cyclodextrins. gcms.cz These macrocyclic molecules have a chiral cavity, and through inclusion complexation and other interactions, they can differentiate between the enantiomers of a guest molecule as it passes through the column. gcms.cz The separation of borneol enantiomers, for example, has been successfully demonstrated using GC-MS with a chiral column. researchgate.net

While less common, chiral HPLC can also be employed. lcms.cz Chiral stationary phases for HPLC include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) or macrocyclic glycopeptides. lcms.cz The choice of the mobile phase is critical and can significantly impact the enantiomeric resolution. lcms.cz The development of chiral separation methods is often empirical, requiring screening of different CSPs and mobile phase conditions to achieve optimal separation for a specific pair of enantiomers.

The ability to perform enantiomeric separations is crucial for authenticity control of essential oils and for structure-activity relationship studies of chiral bioactive compounds.

Table 3: Overview of Chiral Chromatography for Enantiomeric Separation.

| Technique | Chiral Selector Type | Principle of Separation | Relevance to this compound | Citations |

|---|---|---|---|---|

| Enantioselective Gas Chromatography (Es-GC) | Derivatized Cyclodextrins | Differential inclusion and interaction of enantiomers with the chiral stationary phase. | Separation of the volatile enantiomers of this compound and its precursors. | gcms.czunito.it |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Polysaccharide derivatives, macrocyclic glycopeptides | Differential diastereomeric interactions (hydrogen bonding, dipole-dipole, etc.) between the enantiomers and the CSP. | Applicable for the separation of bornyl ester enantiomers, especially in a research or preparative context. | lcms.czmdpi.com |

| Capillary Electrophoresis (CE) | Cyclodextrins added to buffer | Differential mobility of the transient diastereomeric complexes formed between the enantiomers and the chiral selector in an electric field. | A high-efficiency separation technique that can be applied to chiral analysis. | mdpi.com |

Theoretical and Computational Chemistry of Bornyl Isobutyrate

Quantum Chemical Studies on Molecular Structure, Electronic Properties, and Isomerism

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. arxiv.org It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost, making it suitable for molecules of the size of bornyl isobutyrate. arxiv.orgmdpi.com DFT calculations are used to predict a molecule's ground-state geometry, vibrational frequencies, and various electronic properties. mdpi.com Functionals, such as B3LYP, combined with basis sets like 6-31G**, are commonly used to obtain accurate geometric and electronic data. nih.gov

Ab initio calculations, such as Hartree-Fock (HF), are another class of quantum methods derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they provide a foundational understanding of molecular systems.

For this compound, these calculations would precisely determine the bond lengths, bond angles, and dihedral angles of its most stable conformation. The rigid bicyclic bornyl framework, a derivative of the 1,7,7-trimethylbicyclo[2.2.1]heptane system, is well-defined, but the orientation of the isobutyrate ester group relative to this cage is a key structural parameter that these calculations can elucidate.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table illustrates the type of data obtained from DFT calculations. Actual values would require a specific computational study.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| O-C (ester link) | ~1.34 Å | |

| C-O (ester link) | ~1.46 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-C (ester) | ~117° |

| Dihedral Angle | C-C-O-C | Defines ester orientation |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. ajchem-a.com For this compound, the HOMO is expected to be localized around the ester group, particularly the non-bonding orbitals of the oxygen atoms. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group.

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It maps regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. ajchem-a.com In this compound, the most negative potential would be concentrated around the carbonyl oxygen, highlighting it as a primary site for interaction with electrophiles or for hydrogen bonding.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table shows representative data derived from DFT calculations to assess chemical reactivity.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability |

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a classical mechanical description, allowing for the exploration of conformational changes, solvent interactions, and thermodynamic properties. researchgate.net

MD simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the forces between atoms in the system. escholarship.org Common force fields include CHARMM, AMBER, and GROMOS. For a specific molecule like this compound, an existing force field may be used, or a new set of parameters may need to be developed and validated. This process involves fitting the force field parameters (e.g., for bond stretching, angle bending, and torsional potentials) to reproduce data from high-level quantum chemical calculations or experimental results. For instance, semi-empirical methods like GFN2-xTB combined with a force field (GFN-FF) can be used for scalable geometry generation. escholarship.org

The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideal for studying these solvent effects. By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), one can observe how the solvent shell organizes around the solute and how intermolecular interactions, such as hydrogen bonds and van der Waals forces, influence the molecule's preferred shape. brazilianjournals.com.br

Conformational analysis involves identifying the various low-energy structures (conformers) a molecule can adopt by rotation around its single bonds. nobelprize.orgsoton.ac.uk For this compound, the primary flexibility comes from the rotation about the C-O bond of the ester linkage. MD simulations can map the conformational landscape by sampling these different rotational states and calculating their relative free energies, revealing the most populated conformations in a given solvent. mdpi.com Experimental data, such as the solubility of the related bornyl acetate (B1210297) in solvents like DMSO and ethanol, underscores the importance of such computational studies. caymanchem.com

Table 3: Hypothetical Relative Energies of this compound Conformers in Different Solvents (Illustrative) This table illustrates how MD simulations can predict the most stable conformer based on the solvent environment.

| Conformer (Defined by C-C-O-C Dihedral) | Relative Energy in Gas Phase (kJ/mol) | Relative Energy in Water (kJ/mol) | Relative Energy in Chloroform (kJ/mol) |

|---|---|---|---|

| Anti-periplanar | 0.0 (most stable) | 1.2 | 0.5 |

| Syn-periplanar | 15.0 | 8.5 | 12.0 |

| Gauche (+) | 4.5 | 0.0 (most stable) | 3.0 |

Reaction Mechanism Predictions and Energy Landscape Mapping

A primary application of computational chemistry is to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most favorable pathways from reactants to products. acs.org This "energy landscape" is a multidimensional surface where valleys represent stable species (reactants, intermediates, products) and saddle points correspond to transition states. biorxiv.orgresearchgate.net

Quantum chemical calculations are used to locate the geometries of all stationary points on the landscape and calculate their energies. The energy difference between a reactant and a transition state gives the activation energy, which determines the reaction rate. acs.org

For terpenes and their derivatives, such as this compound, computational studies have been crucial in understanding complex biosynthetic pathways. For example, quantum chemical studies on the formation of the bornyl skeleton from geranyl diphosphate (B83284) have challenged long-held mechanistic assumptions. nih.gov Calculations indicated that the secondary bornyl cation is not a true intermediate (a minimum on the energy surface) but that bornyl diphosphate is likely formed via a concerted attack of pyrophosphate coupled with an alkyl shift from a related cation like the pinyl or camphyl cation. nih.gov Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore such complex reaction pathways. acs.orgresearchgate.net

Table 4: Illustrative Energy Landscape for a Hypothetical Reaction Step This table represents key points along a calculated reaction coordinate, mapping the energy changes during a chemical transformation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactant Complex | 0.0 |

| TS1 | First Transition State | +15.2 |

| IM1 | Reaction Intermediate | -5.8 |

| TS2 | Second Transition State | +10.4 |

Computational Elucidation of Esterification and Hydrolysis Mechanisms

The primary industrial synthesis of this compound, like other esters, involves the esterification of an alcohol (borneol) with a carboxylic acid (isobutyric acid) or its derivative. Conversely, its breakdown often occurs via hydrolysis, the reverse reaction. Computational chemistry offers a powerful toolkit to model these reaction mechanisms, providing detailed energy profiles and clarifying the roles of intermediates and catalysts.

While specific computational studies detailing the esterification and hydrolysis mechanisms exclusively for this compound are not prevalent in publicly accessible literature, the general mechanisms for acid-catalyzed esterification (Fischer esterification) and hydrolysis are well-established. These can be modeled using quantum chemical methods, most notably Density Functional Theory (DFT), to map the potential energy surface of the reaction.

The computational modeling of such a reaction typically involves the following steps:

Reactant and Product Optimization: The 3D geometries of the reactants (borneol and isobutyric acid) and products (this compound and water) are optimized to find their lowest energy conformations.

Mapping the Reaction Pathway: The path from reactants to products is calculated, identifying key intermediates and transition states. In acid-catalyzed esterification, the mechanism proceeds via a protonated carbonyl group, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of borneol, leading to a tetrahedral intermediate.

Intermediate Analysis: The stability of reaction intermediates, such as the protonated tetrahedral intermediate, is calculated. Subsequent proton transfers and the elimination of a water molecule lead to the final ester product.

Hydrolysis follows the reverse pathway, initiated by the protonation of the ester's carbonyl oxygen, followed by a nucleophilic attack by water. nih.gov Mechanistic mathematical modeling is a tool used to accelerate the design of release systems and predict physical phenomena. nih.gov Computational models can accurately predict drug release profiles over weeks from microspheres and implants by modeling factors like polymer degradation and the diffusion of water and hydrolyzed byproducts. nih.gov

The table below outlines the generally accepted steps for acid-catalyzed esterification, which would be the subject of computational elucidation.

| Step | Description | Key Species |

| 1 | Protonation of the carboxylic acid | Isobutyric acid, H₃O⁺ |

| 2 | Nucleophilic attack by the alcohol | Borneol, Protonated isobutyric acid |

| 3 | Formation of a tetrahedral intermediate | Tetrahedral intermediate |

| 4 | Proton transfer | - |

| 5 | Elimination of water | Protonated ester, Water |

| 6 | Deprotonation | This compound, H₃O⁺ |

Transition State Characterization

A critical aspect of computational reaction modeling is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement where bonds are simultaneously being broken and formed. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. rowansci.com

The process of characterizing a transition state for the esterification of borneol or the hydrolysis of this compound would involve:

Locating the TS: Algorithms are used to search for the saddle point geometry between a reactant/intermediate and the subsequent intermediate/product.

Frequency Calculation: A vibrational frequency analysis is performed on the located TS geometry. rowansci.com The presence of a single imaginary frequency confirms that the structure is a true transition state. rowansci.com

Visualization of the Imaginary Frequency: The atomic motion corresponding to the imaginary frequency is visualized to confirm that it represents the desired reaction coordinate (e.g., the C-O bond formation and O-H bond breaking during the nucleophilic attack). rowansci.com

Energy Barrier Calculation: The energy difference between the transition state and the preceding reactant or intermediate determines the activation energy barrier for that step, which is a key factor in the reaction kinetics.

For the esterification of borneol with isobutyric acid, key transition states would be associated with the nucleophilic attack of the alcohol on the protonated carboxylic acid and the departure of the water molecule from the tetrahedral intermediate. The stability and structure of these transition states are influenced by steric hindrance from the bulky bornyl group, an effect that can be precisely quantified through computation.

Spectroscopic Property Predictions using Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. rsc.org Predicting NMR chemical shifts using quantum mechanics has become a common aid in structural assignment. rsc.org Density Functional Theory (DFT) calculations, particularly with the Gauge-Including Atomic Orbital (GIAO) method, have proven highly effective in accurately predicting ¹H and ¹³C chemical shifts. mdpi.comnih.gov

The methodology involves optimizing the molecule's 3D structure and then calculating the nuclear magnetic shielding tensors for each atom. nih.gov These calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Studies on analogous compounds like bornyl acetate and bornyl benzoate (B1203000) have shown an excellent linear correlation between experimental NMR chemical shifts and those predicted by DFT calculations. mdpi.comresearchgate.net For instance, DFT calculations at the GIAO/mPW1PW91/6-311+G(2d,p) level of theory have been successfully used to verify the assignments of ¹H and ¹³C NMR signals in borneol derivatives. mdpi.com A similar approach for this compound would be expected to yield predictions with high accuracy.

The following table presents a hypothetical comparison based on typical results for related bornyl esters, illustrating the expected accuracy of DFT predictions.

| Atom/Group in this compound | Expected Experimental ¹H Chemical Shift (ppm) | Typical DFT-Calculated ¹H Chemical Shift (ppm) | Expected Experimental ¹³C Chemical Shift (ppm) | Typical DFT-Calculated ¹³C Chemical Shift (ppm) |

| Ester-linked proton (H-2) | ~4.8-5.0 | ~4.8-5.0 | ~80-82 | ~80-82 |

| Isobutyrate CH | ~2.4-2.6 | ~2.4-2.6 | ~34-36 | ~34-36 |

| Isobutyrate CH₃ | ~1.1-1.2 | ~1.1-1.2 | ~18-20 | ~18-20 |

| Bornyl bridgehead C | - | - | ~47-49 | ~47-49 |

| Carbonyl C=O | - | - | ~175-177 | ~175-177 |

| Bornyl methyls (C8, C9, C10) | ~0.8-1.0 | ~0.8-1.0 | ~13-20 | ~13-20 |

Vibrational Frequencies: Infrared (IR) spectroscopy identifies molecular functional groups based on their vibrational frequencies. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). rowansci.comreadthedocs.io Diagonalizing this matrix yields a set of vibrational modes and their corresponding frequencies.

These calculations are fundamental for two reasons:

Structure Validation: A true energy minimum (a stable molecule) will have all real (positive) vibrational frequencies. rowansci.com

Spectrum Prediction: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for identification purposes.

The harmonic oscillator approximation is typically used in these calculations, but for greater accuracy, anharmonic effects can be incorporated using methods like Vibrational Perturbation Theory (VPT). numberanalytics.com For this compound, key predicted vibrations would help confirm its structure.

The table below lists the primary functional groups in this compound and their expected vibrational frequencies as would be predicted by computational methods.

| Functional Group | Vibrational Mode | Expected Computationally-Predicted Wavenumber (cm⁻¹) |

| C=O | Carbonyl Stretch | 1730-1750 |

| C-O | Ester Stretch (acyl-oxygen) | 1230-1260 |

| C-O | Ester Stretch (alkyl-oxygen) | 1150-1190 |

| C-H (sp³) | Alkane C-H Stretch | 2850-3000 |

| C-H (sp³) | Alkane C-H Bend | 1350-1470 |

Biochemical Interactions and Mechanistic Studies of Bornyl Isobutyrate Non Clinical Focus

In Vitro Studies on Enzyme Modulation and Receptor Interactions in Model Systems

In vitro studies provide a foundational understanding of how a compound may interact with biological systems at a molecular level. For bornyl isobutyrate, this research is still an emerging area.

Investigation of Specific Enzyme Inhibition or Activation Mechanisms

Direct studies on the specific enzyme inhibition or activation mechanisms of this compound are not extensively documented in peer-reviewed literature. However, research into the biosynthesis of related compounds offers insights. For example, the synthesis of bornyl acetate (B1210297) is catalyzed by enzymes known as borneol acetyltransferases (BAT), which belong to the BAHD super acyltransferase family. nih.gov It is plausible that this compound could be synthesized via a similar enzymatic pathway involving an isobutyryl-CoA donor.

Conversely, as an ester, this compound would be a substrate for esterase enzymes, which would hydrolyze it into its constituent parts: borneol and isobutyric acid. The potential for this compound to act as an inhibitor or activator of other enzymes, such as those involved in inflammatory or metabolic pathways, remains an area for future investigation.

Investigation of Biological Activities in Isolated Systems

Investigations in isolated systems like cell cultures can reveal potential biological effects of a compound. While specific data for this compound is sparse, studies on related compounds and essential oils rich in bornyl esters provide some indications.

Assessment of Antimicrobial Efficacy and Underlying Mechanisms Against Specific Microorganisms

The antimicrobial properties of this compound have not been specifically detailed. However, essential oils containing other bornyl esters, such as bornyl acetate, have demonstrated antimicrobial activity. The proposed mechanism for many monoterpene esters involves the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular contents and eventual cell death. For instance, thymyl isobutyrate, another terpenoid ester, has shown effectiveness against various bacteria. mdpi.com It is hypothesized that the lipophilic nature of these compounds allows them to partition into the lipid bilayer of microbial membranes, altering their fluidity and function. Further research is needed to confirm if this compound shares this mechanism and to determine its spectrum of activity against different microorganisms.

Evaluation of Antioxidant Mechanisms in Chemical and Biochemical Assays

Direct evaluation of the antioxidant mechanisms of pure this compound through standard chemical and biochemical assays is not well-documented. Studies on essential oils where bornyl acetate is a major component have shown varying, and often low, antioxidant activity. The antioxidant potential of terpenoids is often linked to the presence of phenolic hydroxyl groups or conjugated double bonds, which are absent in the this compound structure. Therefore, it is not expected to be a potent primary antioxidant that acts by scavenging free radicals. Any potential antioxidant effect might be indirect, possibly through the modulation of intracellular antioxidant enzymes, though this has not been investigated.

Modulation of Biochemical Pathways in Model Organisms (e.g., rumen fermentation in vitro)

One area where related bornyl esters have been studied is in the modulation of rumen fermentation. In vitro studies using rumen fluid have shown that bornyl acetate can selectively modify the microbial ecosystem. nih.govresearchgate.net Specifically, bornyl acetate has been found to decrease methane (B114726) production, a significant goal in improving feed efficiency and reducing greenhouse gas emissions from livestock. nih.gov This effect is achieved without inhibiting the production of volatile fatty acids (VFAs), which are crucial energy sources for the animal. nih.govresearchgate.net

The mechanism appears to involve a shift in the fermentation pathway, leading to a decrease in the acetate to propionate (B1217596) ratio. nih.gov While direct data for this compound is unavailable, studies on isobutyrate itself have shown that it can stimulate the growth of cellulolytic bacteria and increase the activity of fiber-degrading enzymes in the rumen, while also reducing methane production. nih.govresearchgate.net This suggests that the isobutyrate moiety, upon hydrolysis from this compound, could potentially contribute to beneficial shifts in rumen fermentation.

The table below summarizes findings for the related compound, bornyl acetate, on key rumen fermentation parameters from an in vitro study.

Table 1: Effects of Bornyl Acetate on In Vitro Rumen Fermentation Parameters

| Treatment | Methane (mmol/L) | Total VFA (mmol/L) | Acetate (mol/100mol) | Propionate (mol/100mol) | Butyrate (B1204436) (mol/100mol) |

|---|---|---|---|---|---|

| Control | 3.2 | 70.5 | 59.4 | 20.9 | 12.9 |

| Bornyl Acetate (500 µL/L) | 2.4 | 71.2 | 57.6 | 22.1 | 12.1 |

| Bornyl Acetate (2000 µL/L) | 1.9 | 69.8 | 56.9 | 23.4 | 11.5 |

Data derived from studies on bornyl acetate and may not be representative of this compound. nih.gov

Biotransformation Pathways and Metabolite Identification in Non-Human Biological Systems

The biotransformation of this compound in non-human biological systems, particularly through microbial agents, involves a series of enzymatic reactions aimed at increasing its polarity and facilitating excretion. While direct and extensive research specifically on this compound is limited, the metabolic fate can be largely inferred from studies on structurally similar compounds, most notably bornyl acetate. The primary pathways involved are Phase I reactions, such as hydroxylation and oxidation, followed by Phase II conjugation reactions.

Enzymatic Hydroxylation and Oxidation Studies

Phase I metabolic reactions introduce or expose functional groups on the this compound molecule, primarily through the action of cytochrome P450 monooxygenases and other oxidative enzymes. researchgate.net

Microbiological Hydroxylation:

Fungal biotransformation is a key area of study for understanding the metabolism of terpenoids like this compound. Research on the closely related compound, bornyl acetate, provides significant insights. For instance, microbiological hydroxylation of (-)-bornyl acetate by the fungus Helminthosporium sativum results in the formation of several hydroxylated metabolites. The primary site of hydroxylation is the C5 position of the bornyl moiety. researchgate.net

Similarly, studies with the fungus Fusarium culmorum have demonstrated regiospecific hydroxylation of both (+)- and (-)-bornyl acetate at the C5 position, often without the hydrolysis of the ester group. researchgate.net This suggests that the isobutyrate ester group in this compound would likely remain intact during the initial hydroxylation step.

The resulting primary metabolite from this compound would therefore be 5-hydroxy-bornyl isobutyrate. Further oxidation of this hydroxyl group could potentially lead to the formation of a ketone, resulting in 5-oxo-bornyl isobutyrate.

Table 1: Predicted Phase I Metabolites of this compound via Fungal Biotransformation

| Substrate | Biotransformation Reaction | Key Enzymes (Predicted) | Primary Metabolite |

| This compound | C5-Hydroxylation | Cytochrome P450 Monooxygenases | 5-hydroxy-bornyl isobutyrate |

| 5-hydroxy-bornyl isobutyrate | Oxidation | Alcohol Dehydrogenases | 5-oxo-bornyl isobutyrate |

Phase II Conjugation Reactions (e.g., Glucosidation, Esterification)

Following Phase I hydroxylation, the introduced polar hydroxyl group serves as a site for Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucose or fatty acids, to the metabolite, further increasing its water solubility. researchgate.net

Glucosidation:

In non-human biological systems, particularly in microorganisms and plants, glucosidation is a common Phase II conjugation pathway. The hydroxylated metabolite, 5-hydroxy-bornyl isobutyrate, can undergo glucosidation where a glucose molecule is attached to the hydroxyl group. This reaction is catalyzed by UDP-glucosyltransferases (UGTs). The resulting metabolite would be 5-O-β-D-glucopyranosyl-bornyl isobutyrate. Studies on other monoterpenoids have confirmed that glucosidation is a significant metabolic pathway in various microbial cultures. researchgate.net

Esterification:

Another observed Phase II reaction in the metabolism of hydroxylated bornyl esters is further esterification. The newly introduced hydroxyl group at the C5 position can be esterified with fatty acids. This results in the formation of a di-ester of borneol. For example, 5-hydroxy-bornyl isobutyrate could be esterified with a fatty acid like palmitic acid to form 5-palmitoyloxy-bornyl isobutyrate. This pathway has been noted as a new metabolic route for monoterpenoids in some insect species. researchgate.net

Table 2: Predicted Phase II Conjugates of this compound Metabolites

| Phase I Metabolite | Conjugation Reaction | Conjugating Agent | Predicted Phase II Metabolite |

| 5-hydroxy-bornyl isobutyrate | Glucosidation | UDP-Glucose | 5-O-β-D-glucopyranosyl-bornyl isobutyrate |

| 5-hydroxy-bornyl isobutyrate | Esterification | Fatty Acyl-CoA | 5-(Fatty Acyl)oxy-bornyl isobutyrate |

Structure-Activity Relationships (SAR) in Biochemical Contexts

The structure-activity relationship (SAR) of this compound and related bornyl esters is crucial for understanding how their chemical structure influences their interactions with biological systems at a molecular level. The key structural features of this compound that determine its biochemical activity are the bicyclic bornyl moiety and the isobutyrate ester group.

Influence of the Bornyl Moiety:

The rigid, bicyclic structure of the borneol core is a critical determinant of its biochemical interactions. This lipophilic scaffold facilitates the molecule's transport across cell membranes and its binding to hydrophobic pockets of enzymes or receptors. The stereochemistry of the borneol backbone (i.e., whether it is the (+)- or (-)-enantiomer) can also significantly impact its biological activity due to the stereospecific nature of enzyme active sites.

Role of the Ester Group:

The isobutyrate ester at the C2 position of the borneol skeleton plays a significant role in modulating the compound's activity. The nature of the ester group, including its size, shape, and electronic properties, can influence several factors:

Enzymatic Hydrolysis: The ester linkage is susceptible to hydrolysis by esterase enzymes. The rate of hydrolysis can be influenced by the steric hindrance and electronic nature of the acyl group. For instance, bulkier acyl groups may be hydrolyzed more slowly. This enzymatic cleavage can release borneol and isobutyric acid, which may have their own distinct biological activities.

Binding Affinity: The isobutyrate group can participate in van der Waals interactions and potentially hydrogen bonding (via the carbonyl oxygen) within the binding sites of target proteins. Variations in the ester group can, therefore, alter the binding affinity and selectivity of the molecule.

SAR in Specific Biochemical Assays:

While specific SAR studies on this compound are not extensively documented, research on a variety of bornyl esters in different biochemical assays has revealed some general trends. For example, in studies of bornyl esters as potential inhibitors of certain enzymes, the length and branching of the acyl chain have been shown to be important for inhibitory potency. Shorter, branched-chain esters like isobutyrate may exhibit different binding characteristics compared to longer, straight-chain esters.

Table 3: Key Structural Features of this compound and Their Influence on Biochemical Activity

| Structural Feature | Description | Influence on Biochemical Activity |

| Bornyl Moiety | Rigid, bicyclic, lipophilic terpene scaffold. | Facilitates membrane transport and binding to hydrophobic pockets of enzymes/receptors. Stereochemistry can confer selectivity. |

| Isobutyrate Ester Group | Short, branched-chain acyl group attached via an ester linkage. | Modulates lipophilicity, susceptibility to enzymatic hydrolysis, and binding affinity to target proteins. |

| Ester Linkage | Connects the bornyl and isobutyrate moieties. | Site of potential enzymatic cleavage by esterases, leading to the release of borneol and isobutyric acid. |

Advanced Analytical Method Development and Validation for Bornyl Isobutyrate

Methodologies for Quantitative Analysis in Complex Natural and Synthetic Matrices.wiley.com

The analysis of bornyl isobutyrate is often complicated by the presence of a multitude of other chemically similar compounds, particularly in natural extracts like essential oils. wiley.com Therefore, high-resolution chromatographic techniques are indispensable for achieving accurate quantification.

Development of GC and HPLC Methods for Trace Analysis

Gas chromatography (GC) is the most prevalent technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (MS), GC-MS provides a powerful tool for both identification and quantification. mdpi.comiomcworld.commdpi.com The separation is typically achieved on a capillary column with a specific stationary phase, such as polydimethylsiloxane (B3030410) (e.g., BP-1 or HP-5MS), which separates compounds based on their boiling points and polarities. mdpi.comiomcworld.com For instance, in the analysis of essential oils, a temperature-programmed oven is used to gradually increase the column temperature, allowing for the sequential elution of compounds from the most volatile to the least volatile. mdpi.comiomcworld.comnih.gov

High-performance liquid chromatography (HPLC) offers an alternative for the analysis of this compound and its isomers, particularly when dealing with less volatile matrices or when derivatization is undesirable. naukaru.ru Reversed-phase HPLC, using columns like C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or isopropyl alcohol and water, has been successfully employed for the separation of bornyl acetate (B1210297) isomers, a structurally related compound. naukaru.ru Detection is often performed using a diode-array detector (DAD) at a low UV wavelength, such as 210 nm, where the ester functional group exhibits some absorbance. naukaru.ru

Optimization of Detection Techniques (e.g., FID, MS, UV)

The choice of detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): In gas chromatography, the FID is a widely used detector known for its robustness, wide linear range, and high sensitivity to organic compounds. iomcworld.com It is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon entering the flame.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantitative data but also structural information, enabling the definitive identification of this compound even in complex mixtures. mdpi.comdiabloanalytical.com The mass spectrometer ionizes the eluted compounds, and the resulting fragmentation pattern serves as a chemical fingerprint. diabloanalytical.com

Ultraviolet (UV) Detector: In HPLC, a UV detector is commonly used. naukaru.ru For compounds like this compound that lack a strong chromophore, detection at low wavelengths (around 210 nm) is necessary, although this can sometimes compromise selectivity due to interference from other co-eluting compounds. naukaru.ru

Development of High-Throughput Screening Methods for this compound Analysis

In scenarios requiring the rapid analysis of a large number of samples, high-throughput screening (HTS) methods are invaluable. For volatile compounds like this compound, techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS can be adapted for HTS. rsc.orgresearchgate.net This method involves exposing a coated fiber to the headspace above a sample, allowing for the adsorption of volatile and semi-volatile compounds. The fiber is then directly introduced into the GC injector for analysis. This approach minimizes sample preparation and can be automated for screening large batches of samples. rsc.org Another approach involves flow injection analysis coupled with mass spectrometry (FIA-MS), which can provide rapid, semi-quantitative data for target compounds without chromatographic separation. While less specific, it can be a useful tool for initial screening.

Comprehensive Validation Parameters for Analytical Methods.mdpi.comregulations.gov

To ensure the reliability and accuracy of analytical data, the developed methods must undergo rigorous validation in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). npra.gov.mynih.goveuropa.eu

Specificity and Selectivity Studies

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov In the context of this compound analysis in essential oils, this means the method must be able to distinguish it from other structurally similar esters and terpenes. mdpi.comiomcworld.com This is typically demonstrated by analyzing blank matrices and spiked samples to ensure no interfering peaks are present at the retention time of this compound. High-resolution GC columns and the use of MS detection significantly enhance selectivity. mdpi.comthermofisher.com

Linearity, Range, Accuracy, and Precision Determinations.regulations.govnih.gov

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. npra.gov.myeuropa.eu This is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. npra.gov.mynih.gov For assay methods, a typical range is 80-120% of the expected sample concentration. npra.gov.mynih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. nih.gov It is often assessed by performing recovery studies, where a known amount of this compound is added to a blank matrix (spiking) and the percentage of the analyte recovered by the method is calculated. unito.it

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. npra.gov.my It is usually evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

The results of these validation parameters are often summarized in tables to provide a clear overview of the method's performance.

Table 1: Illustrative Validation Parameters for a GC-FID Method for this compound Quantification

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | 10 - 1000 µg/mL | 10 - 1000 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||